Benactyzine hydrochloride

Vue d'ensemble

Description

Le chlorhydrate de BÉNACTIZINE est un médicament anticholinergique qui a été historiquement utilisé dans le traitement de la dépression clinique et des troubles anxieux. Il a été introduit sur le marché aux États-Unis en 1957 par Merck sous le nom commercial Suavitil. il a ensuite été retiré du marché en raison d'effets secondaires graves, notamment la sécheresse buccale, les nausées et, à fortes doses, des effets délirants et hallucinatoires .

Méthodes De Préparation

La synthèse du chlorhydrate de BÉNACTIZINE implique l'estérification de l'acide benzilique avec le 2-(diéthylamino)éthanol. La réaction nécessite généralement un catalyseur acide et est réalisée en conditions de reflux. Le produit est ensuite purifié par recristallisation. Les méthodes de production industrielle suivent des voies de synthèse similaires, mais sont optimisées pour la production à grande échelle, garantissant un rendement et une pureté élevés .

Analyse Des Réactions Chimiques

Le chlorhydrate de BÉNACTIZINE subit plusieurs types de réactions chimiques :

Oxydation : Il peut être oxydé dans des conditions oxydantes fortes, conduisant à la formation de divers produits d'oxydation.

Réduction : Des réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que l'hydrure de lithium et d'aluminium.

Substitution : Il peut subir des réactions de substitution nucléophile, en particulier au niveau des fonctions ester et amine.

Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants tels que le permanganate de potassium, les agents réducteurs tels que l'hydrure de lithium et d'aluminium, et les nucléophiles pour les réactions de substitution. Les principaux produits formés dépendent des conditions de réaction et des réactifs spécifiques utilisés .

4. Applications de la recherche scientifique

Le chlorhydrate de BÉNACTIZINE a été utilisé dans diverses applications de recherche scientifique :

Chimie : Il sert de composé modèle pour étudier les réactions d'estérification et d'amine.

Biologie : Il est utilisé dans la recherche sur les médicaments anticholinergiques et leurs effets sur le système nerveux.

Médecine : Bien qu'il ne soit plus utilisé en clinique, il est étudié pour son importance historique et ses propriétés pharmacologiques.

Industrie : Il est utilisé dans le développement de nouveaux agents anticholinergiques et de composés apparentés

5. Mécanisme d'action

Le chlorhydrate de BÉNACTIZINE exerce ses effets en bloquant l'action de l'acétylcholine au niveau des récepteurs muscariniques du système nerveux central et périphérique. Cette inhibition réduit l'activité du système nerveux parasympathique, ce qui conduit à ses effets anticholinergiques. Les cibles moléculaires comprennent les récepteurs muscariniques de l'acétylcholine, et les voies impliquées sont celles liées à la neurotransmission cholinergique .

Applications De Recherche Scientifique

Benactyzine Hydrochloride has been used in various scientific research applications:

Chemistry: It serves as a model compound for studying esterification and amine reactions.

Biology: It is used in research on anticholinergic drugs and their effects on the nervous system.

Medicine: Although no longer used clinically, it is studied for its historical significance and pharmacological properties.

Industry: It is used in the development of new anticholinergic agents and related compounds

Mécanisme D'action

Benactyzine Hydrochloride exerts its effects by blocking the action of acetylcholine at muscarinic receptors in the central and peripheral nervous systems. This inhibition reduces the activity of the parasympathetic nervous system, leading to its anticholinergic effects. The molecular targets include muscarinic acetylcholine receptors, and the pathways involved are those related to cholinergic neurotransmission .

Comparaison Avec Des Composés Similaires

Le chlorhydrate de BÉNACTIZINE est similaire à d'autres médicaments anticholinergiques tels que l'atropine, la scopolamine et la dicyclomine. il a une action antimuscarinique plus importante que l'atropine et offre une protection plus importante lors d'un empoisonnement expérimental par organophosphoré lorsqu'il est associé à un réactivateur de la cholinestérase . Sa singularité réside dans sa structure chimique spécifique et son utilisation historique comme antidépresseur.

Composés similaires

- Atropine

- Scopolamine

- Dicyclomine

- Oxybutynine

Activité Biologique

Benactyzine hydrochloride, a compound belonging to the class of anticholinergic agents, has garnered attention for its biological activity, particularly in the context of treating organophosphate (OP) poisoning and its effects on the central nervous system (CNS). This article delves into the pharmacological properties, mechanisms of action, and clinical implications of this compound, supported by relevant studies and data.

Pharmacological Profile

Mechanism of Action

Benactyzine functions primarily as an antagonist at muscarinic acetylcholine receptors, particularly M5, and has additional effects on nicotinic receptors. This dual action contributes to its therapeutic effects in managing symptoms associated with cholinergic toxicity. The compound exhibits both anticholinergic and anti-glutamatergic properties, making it a potential candidate for counteracting excitotoxicity in OP poisoning scenarios .

Chemical Structure and Properties

- Chemical Formula : CHClN

- Molecular Weight : Approximately 295.82 g/mol

- Solubility : Soluble in water as hydrochloride salt.

Biological Effects

Effects on CNS Function

Research indicates that benactyzine can induce various CNS effects, including:

- Increased pulse rate and blood pressure.

- Induction of an intoxicated state characterized by impaired concentration, attention deficits, and short-term memory loss .

- In animal studies, benactyzine demonstrated neuroprotective effects when used in conjunction with other agents against OP-induced seizures .

Clinical Applications

Benactyzine has been used in emergency medicine for OP poisoning. Its combination with other drugs like atropine and oximes has shown improved recovery outcomes in non-human primates exposed to high doses of soman . The drug’s ability to mitigate cognitive deficits associated with cholinergic overstimulation highlights its significance in therapeutic protocols.

Case Studies

-

Chronic Schizophrenia Treatment

A study involving 60 chronic schizophrenic patients reported that this compound was evaluated for its efficacy in managing psychotic symptoms. The findings suggested that while some patients experienced symptom relief, the drug's side effects limited its long-term use . -

Organophosphate Poisoning

In a controlled study on rats exposed to tabun (an OP agent), benactyzine was administered as part of a treatment regimen alongside other antidotes. The results indicated that the combination therapy significantly reduced mortality rates and improved neurological outcomes compared to control groups receiving standard treatments .

Adverse Effects

Despite its therapeutic potential, this compound is associated with several adverse effects:

- Psychosis : Reported at high doses (1300 mg), leading to discontinuation of treatment due to severe delirium and psychotic episodes .

- Cognitive Impairment : Patients have reported dizziness, thought-blocking, and depersonalization at therapeutic doses .

Comparative Efficacy

A comparative analysis of benactyzine with other anticholinergic agents shows varying degrees of efficacy in treating conditions related to cholinergic toxicity:

| Drug | Efficacy in OP Poisoning | Side Effects |

|---|---|---|

| Benactyzine | High | Psychosis, Delirium |

| Atropine | Moderate | Dry mouth, Blurred vision |

| Scopolamine | Low | Sedation |

Propriétés

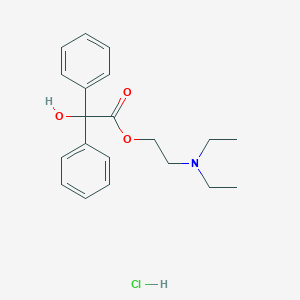

IUPAC Name |

2-(diethylamino)ethyl 2-hydroxy-2,2-diphenylacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO3.ClH/c1-3-21(4-2)15-16-24-19(22)20(23,17-11-7-5-8-12-17)18-13-9-6-10-14-18;/h5-14,23H,3-4,15-16H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCEHOOLYWQBGQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8052774 | |

| Record name | Benactyzine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>54.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID11533009 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

57-37-4 | |

| Record name | Benactyzine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57-37-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benactyzine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057374 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benactyzine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16339 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetic acid, .alpha.-hydroxy-.alpha.-phenyl-, 2-(diethylamino)ethyl ester, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benactyzine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benactyzine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.295 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENACTYZINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26R628272Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.